molecular formula C8H10N2OS B1526735 N,N-dimethyl-1-(pyridin-3-yloxy)methanethioamide CAS No. 13522-56-0

N,N-dimethyl-1-(pyridin-3-yloxy)methanethioamide

Cat. No. B1526735
CAS RN: 13522-56-0
M. Wt: 182.25 g/mol
InChI Key: KUQSTFCCXKNUBQ-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1-(pyridin-3-yloxy)methanethioamide” is a chemical compound with the CAS Number: 13522-56-0 . It is also known as DMTA. The molecular weight of this compound is 182.25 . It is a thioamide derivative.


Molecular Structure Analysis

The IUPAC name of this compound is O-(3-pyridinyl) dimethylthiocarbamate . The InChI code for this compound is 1S/C8H10N2OS/c1-10(2)8(12)11-7-4-3-5-9-6-7/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

“N,N-dimethyl-1-(pyridin-3-yloxy)methanethioamide” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Soluble Methane Mono-oxygenase Activity

  • Oxidation of Various Compounds: Methane mono-oxygenase from Methylococcus capsulatus (Bath) has been shown to catalyze the oxidation of various substituted methane derivatives, including methanol, CO to CO2, and hydroxylation of n-alkanes to alcohols. This demonstrates the enzyme's non-specific oxygenase activity and its ability to interact with a variety of substrates, suggesting potential applications in biocatalysis and environmental bioremediation (Colby, Stirling, & Dalton, 1977).

Self-Assembly and Coordination Chemistry

  • Formation of Coordination Polymers: Research involving pyridyl functionalized ligands and their interaction with metal ions can lead to the formation of coordination polymers, which have applications in materials science for creating novel molecular architectures with specific properties. These materials can be used in catalysis, molecular recognition, and as sensors (Dura et al., 2013).

Transition-Metal Mediated Reactions

  • Methanethiol Oxidation: The study of methanethiol oxidation in the presence of transition metals and ascorbate demonstrates the conversion of methanethiol to dimethyl disulfide and trisulfide. This type of research is crucial for understanding sulfur chemistry and its implications in both industrial applications and natural sulfur cycles (Chin & Lindsay, 1994).

Supramolecular Frameworks

  • Metal Supramolecular Frameworks: Studies on the self-assembly of silver salts and ditopic ligands reveal insights into the formation of discrete or polymeric structures, important for developing new materials with potential applications in catalysis, drug delivery, and nanotechnology (Dura et al., 2014).

Chemical Bond Activation

  • Activation of Methane: Research on the activation of methane using gaseous platinum complexes illustrates fundamental reactions in organometallic chemistry, with implications for energy conversion, storage, and the development of new catalytic processes (Butschke et al., 2007).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

O-pyridin-3-yl N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-10(2)8(12)11-7-4-3-5-9-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQSTFCCXKNUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)OC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-(pyridin-3-yloxy)methanethioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-1-(pyridin-3-yloxy)methanethioamide

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